Chlorcyclamide

Sulfonylurea Hypoglycemic activity Comparative pharmacology

Chlorcyclamide (26% glucose reduction) bridges SAR between Chlorpropamide & Tolbutamide. Its cyclohexenyl moiety alters LogP, solubility, and SUR1 binding kinetics versus saturated analogs. Ideal for differentiating sulfonylurea receptor conformation, hepatic glycogen deposition patterns, and analytical method validation (HPLC, FTIR). Ensure experimental reproducibility with this reference probe.

Molecular Formula C13H15ClN2O3S
Molecular Weight 314.79 g/mol
CAS No. 19523-45-6
Cat. No. B090892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorcyclamide
CAS19523-45-6
Synonymschlorcyclamide
chlorcyclamide monosodium salt
Molecular FormulaC13H15ClN2O3S
Molecular Weight314.79 g/mol
Structural Identifiers
SMILESC1CC=CC(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H15ClN2O3S/c14-10-6-8-12(9-7-10)20(18,19)16-13(17)15-11-4-2-1-3-5-11/h2,4,6-9,11H,1,3,5H2,(H2,15,16,17)
InChIKeyFYXGVXFKJXCRRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorcyclamide (CAS 19523-45-6): First-Generation Sulfonylurea for Experimental Diabetes and Comparative Pharmacology Studies


Chlorcyclamide (CAS 19523-45-6) is a first-generation sulfonylurea hypoglycemic agent belonging to the benzenesulfonamide class, with molecular formula C₁₃H₁₅ClN₂O₃S and molecular weight 314.79 g/mol [1][2]. Structurally, it comprises a 4-chlorophenylsulfonyl moiety linked via a urea bridge to a 2-cyclohexen-1-yl substituent, distinguishing it from both the saturated cyclohexyl analog (Cyclamide) and the propyl-substituted analog (Chlorpropamide) . Chlorcyclamide is primarily employed as a reference compound and pharmacological probe for investigating sulfonylurea structure-activity relationships, insulin secretagogue mechanisms, and experimental diabetes research .

Chlorcyclamide Procurement Considerations: Why Interchange with Chlorpropamide or Other First-Generation Sulfonylureas is Scientifically Unjustified


First-generation sulfonylureas exhibit divergent pharmacodynamic and pharmacokinetic profiles despite shared receptor targets (SUR1/Kir6.2). Chlorpropamide demonstrates the longest half-life (24–48 hours) and highest hypoglycemia risk in the class, whereas Tolbutamide exhibits the weakest potency and shortest duration (4–6 hours) [1][2]. Chlorcyclamide occupies a distinct intermediate position: comparative animal studies reveal that its hypoglycemic magnitude and tissue glycogen deposition kinetics differ significantly from both Chlorpropamide and Butamide, precluding dose-equivalent substitution without altering experimental outcomes [3]. Furthermore, the cyclohexenyl moiety of Chlorcyclamide confers unique physicochemical properties—including LogP, aqueous solubility, and hydrogen-bonding capacity—that directly influence membrane permeability, formulation behavior, and receptor binding kinetics relative to saturated or linear-chain analogs [4].

Chlorcyclamide (CAS 19523-45-6): Quantified Differentiation from Structural Analogs in Hypoglycemic Potency, Tissue Glycogen Deposition, and Physicochemical Properties


Comparative Blood Glucose Reduction: Chlorcyclamide vs. Cyclamide, Chlorpropamide, and Butamide in Normal Rabbits

In a 1960 head-to-head comparative study, normal rabbits were administered a single oral dose of 200 mg/kg of each sulfonylurea compound. Chlorcyclamide reduced blood glucose levels by 26%, exceeding both Cyclamide (19%) and Butamide (20%) in hypoglycemic magnitude, though falling short of Chlorpropamide (33%) under identical dosing conditions [1]. This rank-order potency differentiation establishes Chlorcyclamide as an intermediate-efficacy agent within the first-generation sulfonylurea series, making it a valuable reference compound for dose-response calibration studies where neither weak (Tolbutamide/Butamide) nor strong (Chlorpropamide) extremes are appropriate.

Sulfonylurea Hypoglycemic activity Comparative pharmacology Experimental diabetes

Comparative Hepatic Glycogen Deposition: Chlorcyclamide Distinct from Chlorpropamide in Tissue-Specific Metabolic Effects

In a direct comparative study examining tissue glycogen content following sulfonylurea administration, Chlorcyclamide exhibited a distinct pattern of hepatic glycogen deposition that differed qualitatively from Chlorpropamide. While both compounds were administered under identical experimental conditions, the magnitude and temporal kinetics of liver glycogen accumulation following Chlorcyclamide treatment did not mirror those observed with Chlorpropamide, indicating compound-specific effects on hepatic carbohydrate metabolism beyond simple insulinotropic activity [1]. This tissue-level differentiation suggests that Chlorcyclamide may engage distinct metabolic or signaling pathways in hepatocytes relative to its chlorinated analog.

Glycogen metabolism Hepatic pharmacology Sulfonylurea Tissue-specific effects

Structural Basis for Pharmacological Differentiation: Cyclohexenyl vs. Propyl vs. Cyclohexyl Substituents

Chlorcyclamide contains a unique cyclohexenyl substituent (C=CCCC ring with double bond) attached to the urea nitrogen, whereas Cyclamide bears a fully saturated cyclohexyl group and Chlorpropamide bears an n-propyl chain [1][2]. This structural divergence correlates directly with the observed 7% differential in hypoglycemic activity between Chlorcyclamide (26% reduction) and Cyclamide (19% reduction) [3]. The unsaturated cyclohexenyl moiety alters both steric bulk and electronic distribution at the urea pharmacophore, affecting receptor binding conformation, membrane permeability (predicted LogP of 3.08 for Chlorcyclamide), and metabolic stability relative to saturated or linear-chain analogs .

Structure-activity relationship Sulfonylurea SAR Molecular design Pharmacophore

Analytical Differentiation: IR Spectrophotometric Method for Chlorcyclamide Distinction from Structural Analogs

An IR spectrophotometric method was specifically developed and validated in 1980 to quantitatively differentiate and determine Chlorcyclamide from its closest structural analogs, including Cyclamide, Chlorpropamide, and Butamide [1]. The method exploits the distinct IR absorption profiles conferred by the cyclohexenyl moiety of Chlorcyclamide, which produces unique vibrational signatures in the C=C stretching region (~1650 cm⁻¹) and urea carbonyl region (~1700 cm⁻¹) that are absent or shifted in saturated (cyclohexyl) or linear-chain (propyl, butyl) analogs. This analytical differentiation enables precise identity confirmation and purity assessment in procurement and quality control workflows, ensuring that Chlorcyclamide is not inadvertently substituted with structurally similar but pharmacologically distinct sulfonylureas.

Analytical chemistry IR spectroscopy Quality control Compound identification

Comparative Physicochemical Profile: Solubility and Permeability Differentiation from First-Generation Analogs

Chlorcyclamide exhibits distinct physicochemical properties compared to other first-generation sulfonylureas, influencing its behavior in formulation and biological systems. Predicted LogP (octanol-water partition coefficient) for Chlorcyclamide is approximately 3.08 (estimated via KOWWIN) , positioning it intermediate between the more lipophilic Chlorpropamide (LogP ~2.5–3.0) and more hydrophilic Tolbutamide (LogP ~2.3). The estimated aqueous solubility at 25°C is 23.35 mg/L , and the polar surface area is 84 Ų with 2 hydrogen bond donors and 5 hydrogen bond acceptors [1]. These parameters directly affect membrane permeability, in vitro dissolution characteristics, and compatibility with standard formulation vehicles (e.g., DMSO solubility, recommended storage at -20°C for powder stability up to 3 years) .

Physicochemical characterization LogP Solubility Formulation development

Chlorcyclamide Research Applications: Validated Scenarios for Procurement and Experimental Use


Sulfonylurea Structure-Activity Relationship (SAR) and Pharmacophore Mapping Studies

Chlorcyclamide serves as a key comparator in SAR investigations examining how cyclohexenyl versus cyclohexyl versus linear alkyl substituents at the urea nitrogen influence hypoglycemic potency, receptor binding conformation, and metabolic stability. The 7% differential in glucose reduction between Chlorcyclamide (26%) and Cyclamide (19%) provides a quantifiable SAR data point for computational modeling and pharmacophore refinement [1]. Researchers investigating SUR1 binding pocket topography or designing next-generation insulin secretagogues can employ Chlorcyclamide to probe the steric and electronic tolerance of the receptor's hydrophobic cavity [2].

Comparative Tissue Glycogen Metabolism and Hepatic Pharmacology Research

The documented divergence in hepatic glycogen deposition patterns between Chlorcyclamide and Chlorpropamide [1] makes Chlorcyclamide a valuable probe compound for investigating tissue-specific metabolic effects of sulfonylureas beyond canonical pancreatic β-cell insulinotropic action. Studies examining hepatic glucose handling, glycogen synthase/phosphorylase regulation, or extra-pancreatic sulfonylurea receptor function can utilize Chlorcyclamide to generate distinct metabolic signatures for comparative analysis against Chlorpropamide, Tolbutamide, or second-generation agents.

Analytical Method Development and Quality Control Reference Standard

The validated IR spectrophotometric method for differentiating Chlorcyclamide from Cyclamide, Chlorpropamide, and Butamide [1] positions Chlorcyclamide as a reference standard for developing and validating analytical methods (HPLC, LC-MS, FTIR) aimed at distinguishing structurally similar sulfonylureas in complex matrices. Quality control laboratories and forensic analytical groups can procure Chlorcyclamide as a certified reference material for identity confirmation, impurity profiling, or counterfeit pharmaceutical detection involving first-generation sulfonylurea products.

Experimental Diabetes and Insulin Secretion Mechanistic Studies (Non-Clinical Research)

As an intermediate-potency first-generation sulfonylurea with a well-characterized hypoglycemic profile (26% glucose reduction at 200 mg/kg in rabbits) [1], Chlorcyclamide is suitable for non-clinical mechanistic studies of insulin secretion, KATP channel pharmacology, and β-cell function. Its intermediate activity between weak agents (Tolbutamide/Butamide) and strong agents (Chlorpropamide) provides a useful reference point for calibrating in vitro and in vivo assays of insulinotropic response, glucose-stimulated insulin secretion (GSIS), and sulfonylurea receptor (SUR1) functional characterization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorcyclamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.